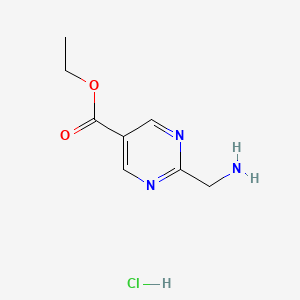![molecular formula C21H22N2O2 B12630975 (1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918480-69-0](/img/structure/B12630975.png)
(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C21H22N2O2. This compound is known for its unique structure, which includes a benzofuran ring and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Piperazine Derivative Preparation: The piperazine moiety is prepared by reacting piperazine with a suitable alkylating agent, such as 1-phenylethyl bromide.
Coupling Reaction: The final step involves coupling the benzofuran derivative with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, triethylamine
Properties
CAS No. |
918480-69-0 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-benzofuran-5-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22N2O2/c1-16(17-5-3-2-4-6-17)22-10-12-23(13-11-22)21(24)19-7-8-20-18(15-19)9-14-25-20/h2-9,14-16H,10-13H2,1H3 |
InChI Key |
GYRBITZYEHMPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



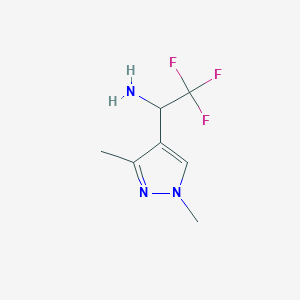

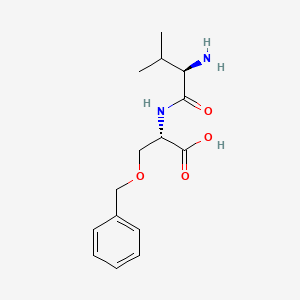
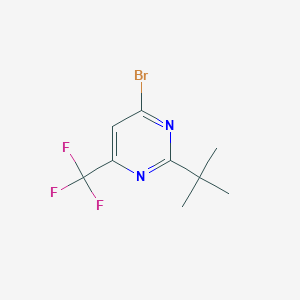
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
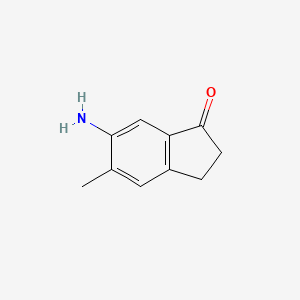
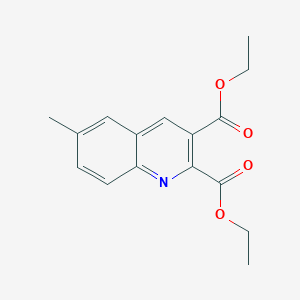
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
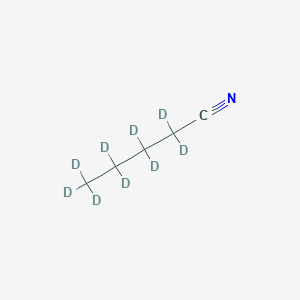
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)

